2,6-Bis(bromomethyl)-4-methylphenol

Catalog No.
S16057980
CAS No.
72109-65-0
M.F
C9H10Br2O
M. Wt
293.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(bromomethyl)-4-methylphenol

CAS Number

72109-65-0

Product Name

2,6-Bis(bromomethyl)-4-methylphenol

IUPAC Name

2,6-bis(bromomethyl)-4-methylphenol

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

InChI

InChI=1S/C9H10Br2O/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,12H,4-5H2,1H3

InChI Key

UWOPZQZEHASYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CBr)O)CBr

2,6-Bis(bromomethyl)-4-methylphenol is an organic compound characterized by its unique chemical structure, which includes two bromomethyl groups attached to the 2 and 6 positions of a 4-methylphenol backbone. Its molecular formula is C9H10Br2OC_9H_{10}Br_2O and it has a molecular weight of approximately 293.986 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The reactivity of 2,6-bis(bromomethyl)-4-methylphenol primarily involves nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups. For instance, it can undergo reactions with nucleophiles such as amines or alcohols to form new derivatives. A typical reaction involves heating a mixture of this compound with N-bromosuccinimide in an organic solvent like carbon tetrachloride, leading to bromination at specific positions on the aromatic ring .

Several methods have been developed for synthesizing 2,6-bis(bromomethyl)-4-methylphenol:

  • Bromination of 4-Methylphenol: This method involves treating 4-methylphenol with bromomethylating agents such as formaldehyde in the presence of a strong acid catalyst.
  • N-Bromosuccinimide Method: A common laboratory synthesis involves refluxing a mixture of 2,6-di-tert-butyl-4-methylphenol with N-bromosuccinimide in carbon tetrachloride for several hours.
  • Hydroxymethylation: Another approach includes hydroxymethylation followed by bromination to introduce the bromomethyl groups at the desired positions on the phenolic structure .

2,6-Bis(bromomethyl)-4-methylphenol has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may be explored for use in drug development due to their potential biological activities.
  • Polymer Chemistry: It can serve as a monomer or cross-linking agent in polymer formulations.
  • Antioxidants: Similar compounds are often used as antioxidants in food and cosmetic products to prevent oxidative degradation.

Interaction studies involving 2,6-bis(bromomethyl)-4-methylphenol could focus on its reactivity with biological macromolecules or other small molecules. Understanding how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications or toxicological profiles.

Several compounds share structural similarities with 2,6-bis(bromomethyl)-4-methylphenol. Here are some notable examples:

Compound NameChemical StructureUnique Features
2,6-Di-tert-butyl-4-methylphenolC15H24OWell-known antioxidant; widely used in food and cosmetics .
4-BromophenolC6H5BrOSimpler structure; used as a reagent in organic synthesis.
2-Bromo-4-methylphenolC8H9BrOExhibits similar reactivity but fewer bromine substituents.
Bisphenol AC15H16O2Used in plastics; known endocrine disruptor.

Uniqueness

The uniqueness of 2,6-bis(bromomethyl)-4-methylphenol lies in its dual bromomethyl substituents on a methyl-substituted phenolic ring, which may impart distinctive chemical reactivity and biological properties compared to other phenolic compounds. This structural feature may also enhance its utility in specific applications where both phenolic functionality and halogenated reactivity are advantageous.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

293.90779 g/mol

Monoisotopic Mass

291.90984 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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